
N'-(Dicyclopropylmethylidene)-4-methylbenzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropyl ketone p-tosylhydrazone is a chemical compound with the molecular formula C14H18N2O2S. It is a derivative of dicyclopropyl ketone, where the ketone group is converted into a tosylhydrazone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dicyclopropyl ketone p-tosylhydrazone typically involves the reaction of dicyclopropyl ketone with p-toluenesulfonyl hydrazide. The reaction is carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the tosylhydrazone derivative .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: Dicyclopropyl ketone p-tosylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tosylhydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Dicyclopropyl ketone p-tosylhydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dicyclopropyl ketone p-tosylhydrazone involves its ability to participate in various chemical reactions due to the presence of the tosylhydrazone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Dicyclopropyl ketone: A precursor to the tosylhydrazone derivative.
p-Toluenesulfonyl hydrazide: A reagent used in the synthesis of tosylhydrazones.
Other tosylhydrazones: Compounds with similar structures but different substituents on the hydrazone group.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
59819-75-9 |
|---|---|
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
N-(dicyclopropylmethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-14(11-4-5-11)12-6-7-12/h2-3,8-9,11-12,16H,4-7H2,1H3 |
Clave InChI |
HOENATPSLOSMDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
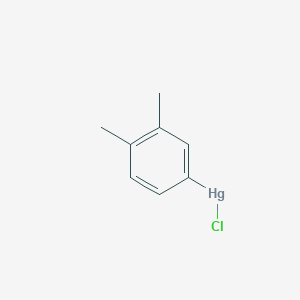
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
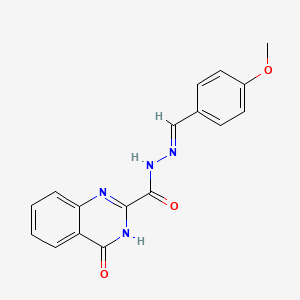
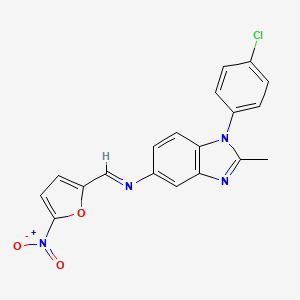
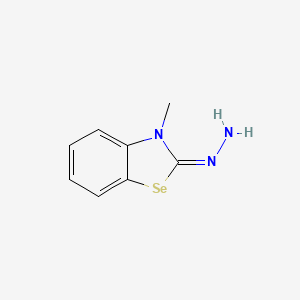
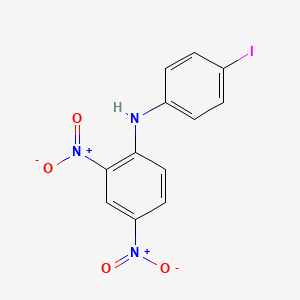
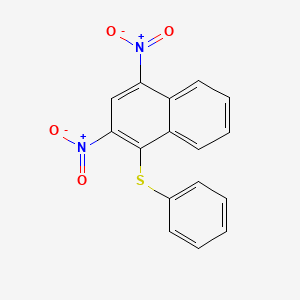
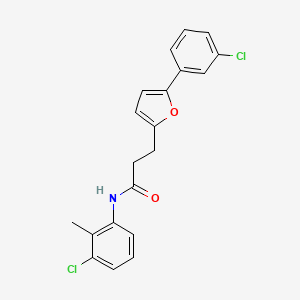
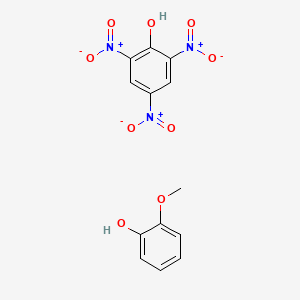

![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)

